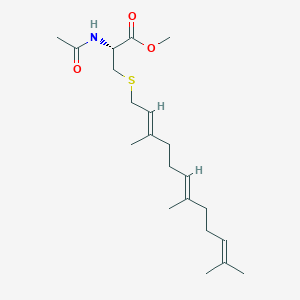

Ac-Cys(farnesyl)-OMe

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBUVKSWFWHTQ-WOWWHVILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127191 | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135304-08-4 | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135304-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ac-Cys(farnesyl)-OMe: A Key Substrate for Farnesyltransferase in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of N-acetyl-S-farnesyl-L-cysteine methyl ester (Ac-Cys(farnesyl)-OMe), a pivotal substrate in the study of farnesyltransferase (FTase). Farnesylation is a critical post-translational modification that governs the function of numerous proteins involved in cellular signaling, proliferation, and differentiation.[1][2] Dysregulation of this process is implicated in various pathologies, most notably cancer, making FTase a compelling target for therapeutic intervention.[1][3] This document will elucidate the biochemical rationale for using this compound, detail robust experimental protocols for its application in FTase assays, and discuss the interpretation of the resulting data. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of oncology, signal transduction, and enzyme kinetics.

Introduction: The Central Role of Farnesyltransferase in Cellular Signaling

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[1][2] This modification is catalyzed by the enzyme farnesyltransferase (FTase), which utilizes farnesyl pyrophosphate (FPP) as the isoprenoid donor.[1][2] The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper localization and function in signal transduction pathways.[1]

A prominent example of a farnesylated protein is Ras, a small GTPase that acts as a molecular switch in cell growth and division.[1] The oncogenic potential of mutated Ras proteins is critically dependent on their farnesylation and subsequent membrane association.[4] Consequently, inhibiting FTase has emerged as a promising strategy for the development of anti-cancer therapeutics.[1][3]

This compound: A Tool for Interrogating Farnesyltransferase Activity

To study FTase activity and screen for potential inhibitors, researchers require well-characterized substrates that enable reliable and reproducible assays. This compound is a synthetic compound that serves as an excellent tool in this context.[5] It is a derivative of farnesyl cysteine, which is involved in protein prenylation.[5] This guide will delve into the practical applications of this compound as a substrate for FTase, providing both the theoretical underpinnings and detailed experimental procedures.

Biochemical Principles: Understanding the Farnesyltransferase Reaction

The FTase-catalyzed reaction is a bimolecular process involving two substrates: a protein or peptide containing a CaaX motif and farnesyl pyrophosphate (FPP).[1] The enzyme facilitates a nucleophilic attack by the thiol group of the cysteine residue on the C1 carbon of FPP, leading to the formation of a stable thioether bond and the release of pyrophosphate.[1]

Caption: The enzymatic reaction catalyzed by farnesyltransferase.

While full-length proteins are the natural substrates for FTase, short peptides containing the CaaX motif are also efficiently recognized and farnesylated.[6] This property is exploited in in vitro assays, where synthetic peptides are often used for convenience and reproducibility. This compound can be considered a minimal, modified substrate that is useful in specific assay formats, particularly those investigating subsequent processing steps or as a control compound.

This compound: Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Synonyms | Ac-L-Cys(farnesyl)-OMe | [5] |

| CAS Number | 135304-08-4 | [5] |

| Molecular Formula | C21H35NO3S | [5] |

| Molecular Weight | 381.58 g/mol | [5] |

| Appearance | Yellow-red oil | [7] |

| Storage Conditions | Store at ≤-4°C | [5] |

Expert Insight: Due to its hydrophobic farnesyl tail, this compound has limited aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol and then dilute into aqueous assay buffers. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid detrimental effects on enzyme activity.

Experimental Protocols: Assaying Farnesyltransferase Activity

The versatility of this compound allows for its use in various assay formats. Below are detailed protocols for common applications.

High-Throughput Screening (HTS) for FTase Inhibitors

A common method for HTS is a fluorescence-based assay that measures the incorporation of a fluorescently labeled farnesyl pyrophosphate analogue onto a peptide substrate. In this context, this compound can be utilized as a reference compound or to study downstream enzymatic activities. A more direct assay for FTase activity involves a "mix-and-measure" format using a dansylated peptide substrate.[8]

Principle: The farnesylation of a dansyl-labeled peptide substrate by FTase leads to a change in the fluorescent properties of the dansyl group upon its transfer to a more hydrophobic environment. This change can be monitored over time to determine the reaction rate.

Materials:

-

Human Farnesyltransferase (recombinant)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-GCVLS (or other suitable CaaX peptide)

-

This compound (for control experiments)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

-

Test compounds (potential inhibitors)

-

384-well black microplates

-

Fluorescence plate reader (λex = 340 nm, λem = 550 nm)[8]

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate.

-

Enzyme Preparation: Dilute the FTase to the desired concentration in cold assay buffer.

-

Substrate Mix Preparation: Prepare a master mix containing FPP and the dansyl-labeled peptide substrate in the assay buffer.

-

Reaction Initiation: Add the enzyme solution to the wells containing the test compounds. Allow for a brief pre-incubation period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Start the Reaction: Initiate the enzymatic reaction by adding the substrate mix to all wells.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence change) for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition versus compound concentration to determine the IC50 value.

Caption: A typical workflow for an HTS assay to identify FTase inhibitors.

Self-Validation: The inclusion of appropriate controls is critical for data integrity.

-

Positive Control: A known FTase inhibitor (e.g., FTI-277) to confirm assay sensitivity.

-

Negative Control: DMSO without any test compound to establish the baseline enzyme activity.

-

No Enzyme Control: To measure the background fluorescence and ensure that the observed signal is enzyme-dependent.

In Vivo Farnesylation Assays

While this compound is primarily used in in vitro assays, related farnesyl analogs can be employed in cell-based experiments to study protein farnesylation in a more physiological context.[9] A common technique is the mobility-shift assay, where the farnesylation status of a target protein is assessed by its migration on an SDS-PAGE gel.[2]

Principle: Farnesylated proteins often migrate faster on SDS-PAGE gels than their non-farnesylated counterparts due to the increased hydrophobicity.[2]

Materials:

-

Cell line of interest (e.g., expressing a farnesylatable protein like H-Ras)

-

Cell culture reagents

-

Lovastatin (to inhibit endogenous FPP synthesis)

-

Farnesol (or a cell-permeable farnesyl analog)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with lovastatin to deplete the endogenous pool of FPP.

-

Rescue Experiment: Add farnesol or a farnesyl analog to the culture medium to rescue farnesylation. Include wells with and without the "rescue" compound.

-

Cell Lysis: After the treatment period, harvest the cells and prepare cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody against the target protein.

-

Analysis: Compare the migration pattern of the target protein in the different treatment groups. A shift to a faster-migrating form in the presence of the farnesyl analog indicates successful farnesylation.[2]

Data Interpretation and Troubleshooting

Accurate data interpretation is paramount. In HTS assays, the IC50 value represents the concentration of an inhibitor required to reduce FTase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Common Pitfalls and Solutions:

-

High Background Fluorescence: This can be caused by autofluorescent compounds or impurities in the reagents. Ensure the use of high-quality reagents and subtract the fluorescence of the no-enzyme control.

-

Poor Z'-factor: The Z'-factor is a statistical measure of assay quality. A low Z'-factor (<0.5) indicates high variability. Optimize reagent concentrations, incubation times, and pipetting techniques to improve assay robustness.

-

Insoluble Compounds: Test compounds that are insoluble in the assay buffer can lead to inaccurate results. Visually inspect the assay plate for precipitates and consider using a lower concentration range or a different solvent.

Broader Applications and Future Directions

The study of FTase and its substrates, including this compound, extends beyond oncology. Farnesylation is implicated in a range of diseases, including progeria and certain parasitic infections.[1] Therefore, FTase inhibitors hold therapeutic potential in these areas as well.

Furthermore, this compound and similar compounds are valuable tools for dissecting the complexities of protein prenylation and its role in cellular signaling.[5] They can be used in proteomics studies to identify novel farnesylated proteins and to investigate the downstream consequences of farnesylation.[9]

Conclusion

This compound is a well-defined and versatile chemical probe for the study of farnesyltransferase. As a Senior Application Scientist, I have aimed to provide a comprehensive guide that combines theoretical knowledge with practical, field-tested protocols. By understanding the principles of the FTase reaction and employing robust experimental designs, researchers can effectively utilize this compound to advance our understanding of protein farnesylation and to accelerate the discovery of novel therapeutics targeting this critical cellular process.

References

-

Farnesyltransferase - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

- Hohl, D., et al. (1991). Farnesyl cysteine C-terminal methyltransferase activity is dependent upon the STE14 gene product in Saccharomyces cerevisiae. Journal of Biological Chemistry, 266(3), 1930-1934.

-

Acetyl-S-farnesyl-L-cysteine methyl ester - Chem-Impex. (n.d.). Retrieved January 25, 2026, from [Link]

- Ren, H., et al. (2005). A tagging-via-substrate technology for detection and proteomics of farnesylated proteins. Proceedings of the National Academy of Sciences, 102(2), 341-346.

- Lene, T. C., et al. (2022). Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. Molecules, 27(19), 6549.

- Long, S. B., et al. (2001). The Crystal Structure of Human Protein Farnesyltransferase Reveals the Basis for Inhibition by CaaX Tetrapeptides and Their Mimetics. Proceedings of the National Academy of Sciences, 98(23), 12948-12953.

-

Farnesyltransferase Assay Kit - BioAssay Systems. (n.d.). Retrieved January 25, 2026, from [Link]

- Lee, H. J., et al. (2021). Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments. Cancers, 13(16), 4099.

- Ibekwe, F. A., et al. (2024). Cys‐specific enzyme modifications. A) Reaction of farnesyl and...

-

Ac-Cys(farnesyl)-OH | C20H33NO3S | CID 1994 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

- Prendergast, G. C. (2001). Farnesyltransferase inhibitors: mechanism and applications.

- Terry, K. L., et al. (2006). Structures along the protein farnesyltransferase (FTase) reaction path....

-

N-acetyl-S-farnesylcysteine | C20H33NO3S | CID 6438381 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

- Li, Y., et al. (2021). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 14(11), 103399.

-

Acetyl-S-farnesyl-L-cysteine - Chem-Impex. (n.d.). Retrieved January 25, 2026, from [Link]

- Hougland, J. L., et al. (2010). Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities. Journal of Molecular Biology, 395(1), 176-190.

- Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4347-4354.

- Park, H. W., et al. (1997).

- Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 1-11.

- Farnesyltransferase: Significance and symbolism. (2025). Health Sciences.

Sources

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Biological Significance of Farnesylated Cysteine Methyl Esters: From Molecular Mechanisms to Therapeutic Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins by the attachment of a 15-carbon farnesyl group to a C-terminal cysteine, followed by proteolysis and carboxyl methylation, is a pivotal process in cellular biology. This multi-step modification cascade culminates in the formation of a farnesylated cysteine methyl ester, a structure that fundamentally alters a protein's hydrophobicity, subcellular localization, and capacity for molecular interactions. These modifications are critical for the function of numerous key signaling proteins, including members of the Ras superfamily of small GTPases and nuclear lamins. Consequently, dysregulation of this pathway is directly implicated in the pathophysiology of major human diseases, most notably cancer and the premature aging syndrome, progeria. This technical guide provides an in-depth exploration of the enzymatic machinery, functional consequences, and pathological implications of farnesylated cysteine methyl esters, offering field-proven insights into experimental methodologies and highlighting the therapeutic potential of targeting this critical cellular pathway.

The Farnesylation and Carboxyl Methylation Cascade: A Stepwise Journey to the Membrane

The journey of a protein destined for farnesylation begins in the cytosol and concludes with its functional localization at a cellular membrane, typically the plasma membrane or the nuclear envelope. This transformation is orchestrated by a highly conserved, three-step enzymatic pathway occurring at the C-terminal "CaaX" motif of the substrate protein, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.

Step 1: Farnesylation by Farnesyltransferase (FTase)

The obligate first step is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) to the cysteine residue of the CaaX box.[1][2] This reaction is catalyzed by the cytosolic enzyme farnesyltransferase (FTase), which forms a stable thioether linkage.[2][3] FPP itself is an intermediate of the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis, linking this protein modification pathway to cellular metabolism.[4] The attachment of this hydrophobic lipid moiety is the primary event that initiates the protein's journey towards the membrane.[5]

Step 2: Endoproteolytic Cleavage

Following farnesylation, the protein is targeted to the endoplasmic reticulum. Here, the terminal three amino acids ("-aaX") are proteolytically cleaved by a prenyl-protein-specific endoprotease, such as Ras-converting enzyme 1 (Rce1) or the zinc metallopeptidase STE24 (ZMPSTE24).[1][6] This cleavage exposes the now C-terminal farnesylated cysteine, leaving its carboxyl group available for the final modification step.[1]

Step 3: Carboxyl Methylation by ICMT

The final and crucial step is the methylation of the newly exposed carboxyl group of the farnesylcysteine.[1][6] This reaction is catalyzed by the integral endoplasmic reticulum membrane enzyme, isoprenylcysteine carboxyl methyltransferase (ICMT), which uses S-adenosylmethionine (SAM) as the methyl donor.[6][7] This methylation neutralizes the negative charge of the carboxylate, further increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for the lipid bilayer.[8]

Diagram: The Post-Translational Processing of Farnesylated Proteins

Caption: The sequential enzymatic cascade for producing a mature farnesylated protein.

Functional Consequences: The 'Why' Behind the Modification

The creation of a farnesylated cysteine methyl ester is not a trivial cellular event; it is a fundamental mechanism for regulating protein function, primarily by dictating subcellular localization.

-

Membrane Anchoring: The most direct consequence is a dramatic increase in the protein's affinity for cellular membranes.[1][2][6] The 15-carbon lipid tail acts as a hydrophobic anchor, embedding the C-terminus into the lipid bilayer. The subsequent neutralization of the carboxyl group's negative charge via methylation significantly strengthens this association, making it a stable and effective membrane tether.[8] For many signaling proteins, this localization is an absolute prerequisite for their function, bringing them into close proximity with upstream activators and downstream effectors at the cell surface.[5][9]

-

Protein-Protein Interactions: Beyond simple anchoring, the farnesyl moiety can act as a recognition handle, facilitating specific interactions with other proteins that possess hydrophobic binding pockets.[6] This allows the modified protein to serve as a platform for the assembly of larger signaling complexes at the membrane.

-

Subcellular Trafficking: The entire modification process is integral to the proper trafficking of proteins between cellular compartments.[6][9] For instance, the processing of Ras proteins is essential for their movement from the cytosol to the endoplasmic reticulum and Golgi apparatus, and finally to the plasma membrane where they perform their signaling duties.[6] Similarly, the correct processing of prelamin A is required for its integration into the nuclear lamina.[10]

Role in Key Signaling Pathways and Disease Pathophysiology

The critical importance of this modification is underscored by the severe consequences of its dysregulation, which is a hallmark of several human diseases.

The Ras Superfamily and Cancer

Ras proteins (H-Ras, N-Ras, and K-Ras) are small GTPases that function as molecular switches in signal transduction pathways, controlling cell proliferation, differentiation, and survival.[9][11] Activating mutations in ras genes are found in approximately 30% of all human cancers, locking the protein in a constitutively active state and driving uncontrolled cell growth.[11][12]

Crucially, the oncogenic activity of Ras is entirely dependent on its localization to the inner surface of the plasma membrane, a process that requires successful farnesylation and carboxyl methylation.[5][12][13] By tethering Ras to the membrane, these modifications enable it to interact with upstream activators (e.g., growth factor receptors) and downstream effectors like Raf kinase, thus initiating the mitogen-activated protein kinase (MAPK) cascade.[11] Inhibiting the farnesylation of Ras prevents its membrane association, effectively abrogating its cancer-causing potential.[5]

Diagram: The Role of Farnesylation in the Ras Signaling Pathway

Caption: Farnesylation anchors Ras to the membrane, a prerequisite for its activation.

Nuclear Lamins and Progeria

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging.[10] It is caused by a point mutation in the LMNA gene, which codes for Lamin A, a key structural component of the nuclear envelope.[10] This mutation leads to the production of a toxic, permanently farnesylated protein called progerin.

Normally, the Lamin A precursor, prelamin A, undergoes the full CaaX processing cascade: farnesylation, proteolysis, and methylation.[10] However, in a final maturation step, an additional cleavage event by ZMPSTE24 removes the entire farnesylated cysteine methyl ester tail to produce mature, functional Lamin A.[10] In HGPS, the mutation prevents this final cleavage, leaving a permanently farnesylated and methylated progerin molecule tethered to the inner nuclear membrane, causing nuclear blebbing, disorganized chromatin, and ultimately, premature senescence.[10]

| Protein | Family/Class | Primary Function | Significance of Farnesylation | Associated Disease |

| Ras (H, N, K) | Small GTPase | Signal transduction, cell proliferation | Essential for plasma membrane localization and signaling activity.[6][13] | Cancer[13] |

| Lamin A/B | Intermediate Filament | Nuclear structure and stability | Required for targeting to the nuclear envelope; normally removed from Lamin A.[10][14] | Progeria (HGPS)[10] |

| RhoB | Small GTPase | Cytoskeletal regulation, cell motility | Membrane association for regulating actin dynamics.[15] | Cancer[15] |

| G-protein γ subunits | Heterotrimeric G-protein | Signal transduction from GPCRs | Membrane anchoring to facilitate interaction with β subunits and receptors.[16][17] | Various signaling disorders |

| CENP-E / CENP-F | Kinetochore Proteins | Mitotic spindle checkpoint | Localization to the kinetochore during mitosis.[15] | Aneuploidy, Cancer |

Table 1: Examples of key farnesylated proteins and the biological importance of their modification.

Therapeutic Targeting: From Bench to Bedside

The absolute requirement of farnesylation for the function of oncoproteins like Ras made the enzymes in this pathway, particularly FTase, highly attractive targets for drug development.[5][12]

-

Farnesyltransferase Inhibitors (FTIs): These drugs were initially developed as anti-cancer agents to block Ras processing.[13] While they showed remarkable preclinical promise, their clinical efficacy in Ras-driven cancers was limited, partly because K-Ras, the most frequently mutated isoform, can undergo alternative prenylation by a related enzyme when FTase is inhibited.[18] However, FTIs have found a new and powerful application. The FTI Lonafarnib is now an approved treatment for Hutchinson-Gilford Progeria Syndrome, where it works by reducing the production of the toxic progerin protein.[10]

-

ICMT Inhibitors: Targeting the final methylation step is another promising therapeutic strategy.[8] Inhibiting ICMT can disrupt the membrane association and signaling of proteins like Ras, and research has shown it can play a role in invadopodia formation, metastasis, and chemoresistance in cancer cells.[19] Furthermore, ICMT has been implicated in regulating DNA damage repair and MAPK signaling, broadening its potential therapeutic window.[20]

Methodologies for Investigation: A Practical Guide

Studying farnesylation and subsequent methylation requires a toolkit of robust biochemical and cell-based assays. The choice of method depends on whether the goal is to measure enzyme activity, assess the modification state of a specific protein, or identify new substrates on a proteomic scale.

Diagram: General Experimental Workflow for Lipidation Studies

Caption: A generalized workflow for the analysis of farnesylated proteins.

Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay (Fluorescence-Based)

This protocol describes a continuous assay to measure FTase activity by monitoring the change in fluorescence of a dansylated peptide substrate upon farnesylation.

Causality: The dansyl group is environmentally sensitive. When the hydrophobic farnesyl group is attached in close proximity, the dansyl group moves into a more hydrophobic environment within the enzyme's active site, causing an increase in fluorescence intensity. This provides a direct, real-time readout of the enzymatic reaction.[21]

Methodology:

-

Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Component Addition: To each well, add the following in order:

-

Recombinant human FTase (e.g., 50 nM final concentration).

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS at 50 µM final concentration).

-

Farnesyl pyrophosphate (FPP) (e.g., 10 µM final concentration) to initiate the reaction.[21]

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity over time (e.g., every 2 minutes for 2-3 hours) with excitation at ~340 nm and emission at ~505 nm.[21]

-

Data Analysis: Plot fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Self-Validation/Controls:

-

No Enzyme Control: A reaction mix without FTase to measure background fluorescence.

-

No FPP Control: A reaction mix without FPP to ensure the fluorescence change is FPP-dependent.

-

Inhibitor Control: Include a known FTI to confirm that the observed activity can be inhibited.

-

Protocol 2: In Vivo Farnesylation Analysis via Gel Mobility Shift Assay

This method assesses the farnesylation status of a specific protein in cells by observing its migration pattern on SDS-PAGE.

Causality: The addition of the bulky, hydrophobic farnesyl group can cause a slight retardation in a protein's migration through the polyacrylamide gel matrix during electrophoresis.[22] This results in a detectable "up-shift" in the apparent molecular weight of the farnesylated form compared to the unmodified form.

Methodology:

-

Cell Treatment: Culture cells under desired conditions. To generate an unmodified control, treat a parallel culture with a potent FTI for 24-48 hours.

-

Lysis and Quantification: Harvest cells, lyse in RIPA buffer with protease inhibitors, and quantify total protein concentration.

-

SDS-PAGE: Load equal amounts of protein from treated and untreated samples onto a high-resolution SDS-PAGE gel (e.g., 12-15% acrylamide or a gradient gel).

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific to the protein of interest (e.g., anti-Ydj1p for yeast studies, or anti-Ras).[22] Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

Analysis: Compare the bands between the FTI-treated (unfarnesylated) and untreated (farnesylated) lanes. The presence of a slower-migrating band in the untreated sample indicates the farnesylated form.[22]

-

Self-Validation/Controls: The FTI-treated sample serves as the essential negative control, defining the position of the unmodified protein.

Protocol 3: Mass Spectrometry-Based Proteomics for Lipidation Analysis

This provides a global, unbiased approach to identify farnesylated proteins and their modification sites.

Causality: Mass spectrometry (MS) measures the mass-to-charge ratio of ionized molecules with extremely high precision. The addition of a farnesyl group (C₁₅H₂₅) adds a specific mass (204.19 Da) to a peptide, which can be detected and localized by tandem MS (MS/MS).

Methodology:

-

Protein Extraction and Digestion: Extract proteins from your biological sample and digest them into peptides using an enzyme like trypsin.

-

Enrichment (Optional but Recommended): Farnesylated peptides are often low in abundance. Use chemical biology tools (e.g., metabolic labeling with alkyne-tagged FPP analogs followed by click chemistry) or hydrophobic interaction chromatography to enrich for lipidated peptides.[23]

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The instrument isolates peptides, fragments them, and measures the mass of the fragments.

-

Database Searching: Use specialized software to search the acquired MS/MS spectra against a protein database. The software looks for peptide spectra that match theoretical fragmentation patterns, including a mass shift of +204.19 Da on cysteine residues.

-

Validation: Manually inspect high-confidence peptide-spectrum matches to confirm the modification site.

-

Self-Validation/Controls: Use samples from FTI-treated cells as a negative control to identify farnesylation-dependent signals.

Conclusion and Future Directions

The formation of farnesylated cysteine methyl esters represents a cornerstone of post-translational modification, essential for anchoring a diverse array of proteins to cellular membranes and enabling their function in critical signaling networks. From its central role in driving Ras-mediated cancers to its tragic culpability in progeria, the biological significance of this pathway is profound and undisputed.

The development of inhibitors targeting FTase and ICMT has not only provided powerful research tools but has also yielded life-changing therapeutics. Future research will likely focus on:

-

Expanding the Farnesylated Proteome: Unbiased proteomic approaches will continue to identify novel substrates, potentially uncovering new biological roles and therapeutic targets.

-

Understanding Crosstalk: Investigating the interplay between farnesylation and other post-translational modifications, such as palmitoylation, which often occurs on the same proteins.

-

Refining Therapeutic Strategies: Developing more selective inhibitors or combination therapies that can overcome resistance mechanisms like alternative prenylation, potentially reviving the utility of these agents in oncology.

By continuing to unravel the complexities of this pathway, the scientific community is poised to gain deeper insights into fundamental cellular control and develop innovative strategies to combat a range of devastating human diseases.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs for verification.

-

Progeria - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Fu, H. W., Casey, P. J., & Linder, M. E. (2007). Therapeutic intervention based on protein prenylation and associated modifications. Journal of the National Cancer Institute, 99(23), 1776-1786. [Link]

-

Lene, A. L., & Schmidt, F. J. (2019). Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome. Journal of Biological Chemistry, 294(46), 17354-17367. [Link]

-

Volker, C., Miller, R. A., McCleary, W. R., Rao, A., Poenie, M., Backer, J. M., & Stock, J. B. (1991). Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction. Journal of Biological Chemistry, 266(32), 21515-21522. [Link]

-

Esposito, D. (2019). Production of Farnesylated and Methylated Proteins in an Engineered Insect Cell System. Methods in Molecular Biology, 1969, 285-300. [Link]

-

Al-Khafaji, H. A., et al. (2024). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. Diagnostics, 14(12), 1289. [Link]

-

Sebti, S. M. (2005). Protein farnesylation: implications for normal physiology, malignant transformation, and cancer therapy. Cancer Cell, 7(5), 389-390. [Link]

-

Hrycyna, C. A., Sapperstein, S. K., Clarke, S., & Michaelis, S. (1991). Farnesyl cysteine C-terminal methyltransferase activity is dependent upon the STE14 gene product in Saccharomyces cerevisiae. The EMBO Journal, 10(7), 1699-1709. [Link]

-

Volker, C., Lane, P., Kwee, C., Johnson, M., & Stock, J. (1991). A single activity carboxyl methylates both farnesyl and geranylgeranyl cysteine residues. FEBS Letters, 295(1-3), 189-194. [Link]

-

Varela, I., & López-Otín, C. (2007). Protein farnesylation and disease. Medicina Clínica, 129(12), 463-468. [Link]

-

Bowers, K. E., et al. (2023). Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. International Journal of Molecular Sciences, 24(13), 10837. [Link]

-

Chen, Y., et al. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization. International Journal of Molecular Sciences, 23(4), 2341. [Link]

-

Dávila-Fajardo, C. L., et al. (2011). Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT. Molecular Cell, 44(6), 914-924. [Link]

-

Crowell, D. N., et al. (2009). Farnesylcysteine Lyase is Involved in Negative Regulation of Abscisic Acid Signaling in Arabidopsis. The Plant Cell, 21(11), 3475-3488. [Link]

-

Farnesyltransferase - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development. Journal of Clinical Oncology, 17(11), 3631-3652. [Link]

-

Siverio, C. M., et al. (2016). N-Acetylglutaminoyl-S-farnesyl-l-cysteine (SIG-1191): an anti-inflammatory molecule that increases the expression of the aquaglyceroporin, aquaporin-3, in human keratinocytes. Experimental Dermatology, 25(12), 957-962. [Link]

-

Goritschnig, S., et al. (2008). Novel Role for Protein Farnesylation in Plant Innate Immunity. Plant Physiology, 148(1), 348-357. [Link]

-

Wolda, S. L., & Glomset, J. A. (1988). Human Lamin B Contains a Farnesylated Cysteine Residue. Journal of Biological Chemistry, 263(13), 5997-6000. [Link]

-

Zahn, T. J., et al. (2000). Mechanistic Studies of Rat Protein Farnesyltransferase Indicate an Associative Transition State. Biochemistry, 39(10), 2539-2547. [Link]

-

Berndt, N., & Sebti, S. M. (2011). Targeting protein prenylation for cancer therapy. Nature Reviews Cancer, 11(6), 435-445. [Link]

-

Rachman, A., et al. (2019). Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target. Cancers, 11(8), 1115. [Link]

-

Gnad, F., et al. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 174(6), 543-553. [Link]

-

Rowinsky, E. K. (1999). Ras Protein Farnesyltransferase: A Strategic Target for Anticancer Therapeutic Development. Journal of Clinical Oncology, 17(11), 3631. [Link]

-

ResearchGate. (n.d.). Ras pathway activation and signaling and the role of... Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Farnesylation Reaction. FPTase transfers a farnesyl group... Retrieved January 24, 2026, from [Link]

-

ICMT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Targeting protein prenylation for cancer therapy. Retrieved January 24, 2026, from [Link]

-

Wesseler, M., et al. (2022). Examining Farnesyltransferase Interaction With Cell-Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity. ChemBioChem, 23(6), e202100650. [Link]

-

Kim, C. U., & Kim, D. (2002). Chemistry and biology of Ras farnesyltransferase. Journal of the Korean Chemical Society, 46(6), 487-498. [Link]

-

NCBI. (n.d.). ICMT isoprenylcysteine carboxyl methyltransferase [human]. Gene Result. Retrieved January 24, 2026, from [Link]

-

Protein Lipidation: Methods and Protocols. (2019). Dokumen.pub. Retrieved January 24, 2026, from [Link]

-

Andersen, P. (2011, August 21). Signal Transduction Pathways. YouTube. [Link]

-

Sebti, S. M., & Hamilton, A. D. (2000). Farnesyltransferase and Geranylgeranyltransferase I Inhibitors and Cancer Therapy: Lessons From Mechanism and Bench-To-Bedside Translational Studies. Cancer Research, 60(13), 3487-3493. [Link]

-

Wang, Y., et al. (2021). Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair. Life Science Alliance, 4(12), e202101168. [Link]

-

GeneCards. (n.d.). ICMT Gene - Isoprenylcysteine Carboxyl Methyltransferase. Retrieved January 24, 2026, from [Link]

-

Longdom Publishing. (n.d.). The Protein Lipidation and its Analysis. Retrieved January 24, 2026, from [Link]

Sources

- 1. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 10. Progeria - Wikipedia [en.wikipedia.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein farnesylation: implications for normal physiology, malignant transformation, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Lamin B Contains a Farnesylated Cysteine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A single activity carboxyl methylates both farnesyl and geranylgeranyl cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Farnesyltransferase and geranylgeranyltransferase I inhibitors and cancer therapy: lessons from mechanism and bench-to-bedside translational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 21. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

The Role of Ac-Cys(farnesyl)-OMe in Delineating Signal Transduction Pathways: A Technical Guide

Abstract

Protein farnesylation, a critical post-translational modification, governs the subcellular localization and function of a multitude of signaling proteins, most notably members of the Ras superfamily. The covalent attachment of a 15-carbon farnesyl isoprenoid to a C-terminal cysteine residue is a key event that facilitates membrane association and subsequent engagement in downstream signaling cascades. This guide provides an in-depth exploration of N-acetyl-S-farnesyl-L-cysteine methyl ester (Ac-Cys(farnesyl)-OMe), a valuable chemical probe used to investigate and modulate these pathways. We will delve into the molecular intricacies of farnesylation, the central role of the Ras proteins, and the mechanisms by which farnesylcysteine analogs like this compound can be leveraged to dissect these complex cellular processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal area of cell signaling.

The Farrnylome: A Landscape of Lipid-Anchored Signaling

At the heart of numerous signal transduction pathways lies a crucial post-translational modification known as prenylation. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within target proteins.[1][2] This lipid anchor is essential for tethering these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and the propagation of cellular signals.[1]

The enzyme responsible for attaching the farnesyl group is protein farnesyltransferase (FTase) .[3][4] FTase recognizes a specific C-terminal sequence motif on its substrate proteins, commonly known as the CaaX box, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be a variety of residues.[4] Following the transfer of the farnesyl moiety from farnesyl pyrophosphate (FPP) to the cysteine, the terminal three amino acids (aaX) are proteolytically cleaved, and the newly exposed farnesylated cysteine is carboxylated.[5]

A vast array of proteins undergo farnesylation, including nuclear lamins, several protein kinases, and, most critically for signal transduction, the Ras superfamily of small GTPases.[3][6] The proper localization and function of these proteins are inextricably linked to their farnesylation status.

Ras: The Prototypical Farnesylated Signaling Hub

The Ras proteins (H-Ras, N-Ras, and K-Ras) are central players in cellular signaling, acting as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. When activated by upstream signals, such as those from receptor tyrosine kinases, Ras-GTP engages a cascade of downstream effectors, most notably the Raf-MEK-ERK (MAPK) pathway, which in turn regulates gene expression and fundamental cellular processes like proliferation, differentiation, and survival.

The farnesylation of Ras is an absolute requirement for its biological activity. The farnesyl tail anchors Ras to the inner leaflet of the plasma membrane, where it can interact with its activators and effectors. Disruption of Ras farnesylation prevents its membrane localization and effectively abrogates its signaling output. Given that mutations in ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras signaling, the enzymes and substrates of the farnesylation pathway have become prime targets for therapeutic intervention.[7][8]

This compound: A Chemical Tool to Probe and Perturb Farnesylation-Dependent Signaling

N-acetyl-S-farnesyl-L-cysteine methyl ester, hereafter referred to as this compound, is a synthetic analog of the naturally occurring farnesylated cysteine.[9] This cell-permeable compound serves as a powerful research tool for investigating the roles of farnesylation and subsequent modifications in signal transduction.[9]

Mechanism of Action

This compound and related farnesylcysteine analogs can influence signaling pathways through several mechanisms:

-

Competitive Inhibition of Post-Prenylation Processing: After farnesylation, the C-terminal farnesylcysteine undergoes carboxyl methylation by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt).[5] Farnesylcysteine analogs like N-acetyl-S-trans, trans-farnesyl-L-cysteine (AFC) have been shown to be substrates for this enzyme and can act as competitive inhibitors of the methylation of endogenous farnesylated proteins like Ras.[6] This inhibition of a key post-prenylation processing step can disrupt the proper function of these signaling proteins.[6]

-

Modulation of G-protein Signaling: Studies have indicated that farnesylcysteine analogs can modulate G-protein and G-protein coupled receptor signaling, impacting downstream events such as neutrophil chemotaxis.[10]

-

Mimicking Farnesylated Proteins: By virtue of its structure, this compound can potentially mimic the farnesylated C-terminus of proteins, allowing it to interfere with protein-protein or protein-membrane interactions that are dependent on this motif.

The versatility of this compound makes it an invaluable tool for elucidating the intricate roles of farnesylation in cellular signaling and for exploring its potential as a therapeutic agent.[9][11]

Experimental Workflows for Studying Farnesylation and its Inhibition

A variety of in vitro and in vivo assays are employed to study protein farnesylation and the effects of inhibitors. The choice of methodology depends on the specific research question, ranging from the biochemical characterization of enzyme activity to the assessment of cellular phenotypes.

In Vitro Farnesyltransferase (FTase) Activity Assay

This assay directly measures the enzymatic activity of FTase and is crucial for screening and characterizing potential inhibitors.

Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl group from FPP to a model substrate protein, such as H-Ras.[12]

Workflow Diagram:

Caption: Workflow for an in vitro FTase activity assay.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂).

-

Addition of Components: Add purified recombinant FTase, the protein substrate (e.g., recombinant H-Ras), and the test inhibitor (e.g., this compound) at various concentrations.[12]

-

Initiation of Reaction: Start the reaction by adding radiolabeled [³H]-farnesyl pyrophosphate ([³H]-FPP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Separation: Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the radiolabeled, farnesylated protein by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised protein band.

Causality Behind Experimental Choices: The use of a purified enzyme and substrate in a controlled buffer system allows for the direct measurement of enzymatic activity without confounding cellular factors. Radiolabeling provides a highly sensitive method for detecting the transfer of the farnesyl group.

In Vivo Protein Farnesylation Analysis

This method assesses the farnesylation status of a specific protein within a cellular context, providing a more biologically relevant measure of inhibitor efficacy.

Principle: Cells are treated with a farnesyltransferase inhibitor (FTI) and the processing of a target protein, such as Ras, is monitored by observing a shift in its electrophoretic mobility. Unfarnesylated proteins often migrate slower on SDS-PAGE gels than their farnesylated counterparts.[13]

Workflow Diagram:

Caption: Workflow for in vivo protein farnesylation analysis.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., Rat1/ras transformed fibroblasts) at an appropriate density.[14]

-

Inhibitor Treatment: Treat the cells with varying concentrations of the farnesyltransferase inhibitor or this compound for a specified duration (e.g., 18-24 hours).[14]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[13]

-

Immunodetection: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Ras) followed by an appropriate secondary antibody.

-

Analysis: Visualize the protein bands and analyze the electrophoretic mobility. An upward shift in the molecular weight of the target protein in treated cells indicates an accumulation of the unprocessed, unfarnesylated form.[13]

Causality Behind Experimental Choices: This whole-cell approach provides evidence of the inhibitor's ability to penetrate the cell membrane and engage its target in a physiological environment. The mobility shift on SDS-PAGE is a direct and readily observable consequence of the inhibition of farnesylation.[13]

Impact of Farnesylation Inhibition on Signal Transduction

The inhibition of farnesylation has profound effects on cellular signaling pathways, particularly those driven by Ras.

Disruption of the Ras-MAPK Pathway

As previously discussed, farnesylation is essential for the membrane localization of Ras. By preventing this, farnesyltransferase inhibitors effectively block the activation of the downstream MAPK cascade.[4]

Signaling Pathway Diagram:

Caption: Inhibition of the Ras-MAPK pathway by this compound.

Phenotypic Consequences

The disruption of Ras signaling through farnesylation inhibition can lead to significant changes in cellular behavior. For instance, treatment of ras-transformed fibroblasts with a potent FTase inhibitor has been shown to cause a rapid morphological reversion to a non-transformed phenotype and inhibition of cell growth.[14]

Quantitative Data Summary:

| Cell Line | Treatment | Endpoint | Result | Reference |

| Ras-transformed fibroblasts | FTase Inhibitor (L-739,749) | Morphological Reversion | Observed within 18 hours | [14] |

| Ras-transformed fibroblasts | FTase Inhibitor (L-739,749) | Growth Inhibition | Significant reduction in cell proliferation | [14] |

| Mouse Peritoneal Macrophages | N-acetyl-S-trans, trans-farnesyl-L-cysteine (AFC) | Chemotaxis | >80% inhibition | [6] |

Applications in Drug Discovery and Development

The critical role of farnesylation in oncogenic signaling has made FTase a highly attractive target for anticancer drug development.[7][15] A number of farnesyltransferase inhibitors (FTIs) have been developed and have shown promise in preclinical and clinical studies.[7][16]

This compound and similar compounds are instrumental in the early stages of this process:

-

Target Validation: They help to confirm that the inhibition of farnesylation produces the desired anti-proliferative or pro-apoptotic effects in cancer cell lines.

-

Mechanism of Action Studies: These compounds are used to dissect the specific downstream consequences of inhibiting farnesylation, helping to identify biomarkers for drug efficacy.

-

Lead Compound Optimization: While not drugs themselves, farnesylcysteine analogs can serve as scaffolds or comparators in the development of more potent and specific FTIs.

Conclusion

This compound is a powerful and versatile tool for the study of signal transduction pathways that are regulated by protein farnesylation. By providing a means to competitively inhibit post-prenylation modifications and modulate farnesylation-dependent signaling events, this compound has significantly advanced our understanding of the molecular mechanisms underlying cellular processes governed by proteins like Ras. The continued use of such chemical probes will undoubtedly be crucial in the ongoing efforts to develop novel therapeutic strategies that target these critical signaling networks.

References

-

Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. National Institutes of Health. Available at: [Link]

-

Volker, C., Miller, R. A., McCleary, W. R., Rao, A., Poenie, M., Backer, J. M., & Stock, J. B. (1991). Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction. The Journal of Biological Chemistry, 266(32), 21515–21522. Available at: [Link]

-

Liao, Y., et al. (2020). Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome. Journal of Biological Chemistry, 295(1), 143-155. Available at: [Link]

-

Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition. PubMed Central. Available at: [Link]

-

Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. Available at: [Link]

-

Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. MDPI. Available at: [Link]

-

Prendergast, G. C., Davide, J. P., deSolms, S. J., Giuliani, E. A., Graham, S. L., Gibbs, J. B., Oliff, A., & Kohl, N. E. (1994). Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton. Molecular and Cellular Biology, 14(7), 4193–4202. Available at: [Link]

-

Long, S. B., Casey, P. J., & Beese, L. S. (2002). The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. Structure, 10(2), 209–222. Available at: [Link]

-

Hrycyna, C. A., Sapperstein, S. K., Clarke, S., & Michaelis, S. (1991). Farnesyl cysteine C-terminal methyltransferase activity is dependent upon the STE14 gene product in Saccharomyces cerevisiae. The EMBO Journal, 10(7), 1699–1709. Available at: [Link]

-

Reiss, Y., Goldstein, J. L., Seabra, M. C., Casey, P. J., & Brown, M. S. (1990). Inhibition of purified p21ras farnesyl:protein transferase by Cys-AAX tetrapeptides. Cell, 62(1), 81–88. Available at: [Link]

-

EnzyFluo™ Farnesyltransferase Activity Assay Kit. BioAssay Systems. Available at: [Link]

-

Appels, N. M., Beijnen, J. H., & Schellens, J. H. (1999). Farnesyltransferase as a target for anticancer drug design. Journal of Clinical Oncology, 17(5), 1651–1666. Available at: [Link]

-

An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. PubMed Central. Available at: [Link]

-

The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation. The EMBO Journal. Available at: [Link]

-

Crowell, P. L., & Birt, D. F. (2009). Farnesylcysteine Lyase is Involved in Negative Regulation of Abscisic Acid Signaling in Arabidopsis. The Plant Cell, 21(11), 3457–3469. Available at: [Link]

-

Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). National Institutes of Health. Available at: [Link]

-

Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). ResearchGate. Available at: [Link]

-

Cox, A. D., & Der, C. J. (2010). Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery?. Clinical Cancer Research, 16(7), 1873–1878. Available at: [Link]

-

EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

-

Ac-Cys(farnesyl)-OH. PubChem. Available at: [Link]

-

The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease. PubMed Central. Available at: [Link]

-

Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. ResearchGate. Available at: [Link]

-

Gordon, J. S., Wolanin, P. M., Gonzalez, A. V., Fela, D. A., Sarngadharan, G., Rouzard, K., Perez, E., Stock, J. B., & Stock, M. B. (2007). Topical N-acetyl-S-farnesyl-L-cysteine inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site. The Journal of Investigative Dermatology, 127(12), 2819–2825. Available at: [Link]

-

Cys‐specific enzyme modifications. ResearchGate. Available at: [Link]

-

Farnesylation Reaction. ResearchGate. Available at: [Link]

-

Ras pathway activation and signaling and the role of... ResearchGate. Available at: [Link]

-

Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. ACS Publications. Available at: [Link]

-

de Bono, J. S., & Rowinsky, E. K. (2002). Ras biochemistry and farnesyl transferase inhibitors: a literature survey. Annals of Oncology, 13(10), 1549–1563. Available at: [Link]

-

5 CELL SIGNALING I Introduction A. Types of Signaling B. Types of Receptors C. Other Conserved Functions II G Protein-coupled Re. Molecular and Cell Biology. Available at: [Link]

-

Gibbs, J. B. (1997). Inhibitors of protein farnesyltransferase as novel anticancer agents. Journal of Clinical Investigation, 100(11 Suppl), S33–S37. Available at: [Link]

-

What are Ftase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

(2019 curriculum) 4.4 Changes in Signal Transduction Pathways. YouTube. Available at: [Link]

-

Editorial: Adenylyl cyclase isoforms as potential drug targets. PubMed Central. Available at: [Link]

-

A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. PubMed Central. Available at: [Link]

-

Cell signaling. Wikipedia. Available at: [Link]

-

Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. National Institutes of Health. Available at: [Link]

-

Cellular uptake mechanism and knockdown activity of siRNA-loaded biodegradable DEAPA-PVA-g-PLGA nanoparticles. PubMed. Available at: [Link]

Sources

- 1. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Topical N-acetyl-S-farnesyl-L-cysteine inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of protein farnesyltransferase as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Ac-Cys(farnesyl)-OMe: An In-Depth Technical Guide to its Mechanism of Action

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Cys(farnesyl)-OMe is a farnesylcysteine mimetic that serves as a valuable tool for investigating the post-translational modifications of proteins, particularly those involved in cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). We will delve into the biochemical and cellular consequences of Icmt inhibition, including the disruption of Ras protein localization and downstream signaling cascades. This guide also provides detailed, field-proven protocols for key experiments to elucidate the mechanism of action of this compound and similar compounds.

Introduction: The Significance of Protein Prenylation and Carboxyl Methylation

Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to cysteine residues, is a critical post-translational modification for a wide array of cellular proteins. This process is essential for the proper subcellular localization and function of these proteins, many of which are key players in signal transduction. The Ras superfamily of small GTPases, which are central to cell growth, differentiation, and survival, are prominent examples of prenylated proteins.

The maturation of many prenylated proteins, including Ras, involves a sequential three-step process occurring at a C-terminal CaaX box motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid).

-

Prenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.

-

Proteolysis: The -aaX tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The newly exposed carboxyl group of the farnesylated cysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt).

This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's stable association with the plasma membrane or other cellular membranes. Proper membrane localization is a prerequisite for Ras to engage with its downstream effectors and propagate signaling cascades.

This compound is a synthetic compound that mimics the structure of the methylated farnesylated cysteine residue. This structural similarity makes it an invaluable tool for probing the function of Icmt and understanding the consequences of blocking this final step in Ras processing.

The Primary Molecular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

The principal mechanism of action of this compound is the competitive inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt).

Competitive Inhibition of Icmt

This compound is the methyl ester of N-acetyl-S-farnesyl-L-cysteine (AFC). AFC is a known substrate for Icmt.[1] By virtue of its structural similarity to the native substrate, S-farnesylcysteine, this compound is thought to bind to the active site of Icmt, thereby competing with the endogenous farnesylated protein substrates. This competitive inhibition prevents the methylation of key signaling proteins like Ras.

Cellular and Biochemical Consequences of Icmt Inhibition by this compound

The inhibition of Icmt by this compound leads to a cascade of cellular events, primarily impacting the function of Ras and other farnesylated proteins.

Disruption of Ras Subcellular Localization

The carboxyl methylation of farnesylated Ras by Icmt is crucial for its stable association with the inner leaflet of the plasma membrane. By inhibiting Icmt, this compound prevents this methylation event. The resulting unmethylated, farnesylated Ras protein exhibits reduced hydrophobicity and, consequently, a decreased affinity for the plasma membrane. This leads to the mislocalization of Ras to other cellular compartments, such as the cytoplasm and the endoplasmic reticulum.

Attenuation of Ras Downstream Signaling

Proper membrane localization is a prerequisite for Ras to interact with and activate its downstream effector proteins, such as Raf kinases. The mislocalization of Ras due to Icmt inhibition by this compound prevents its engagement with these effectors, leading to the attenuation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade. A key indicator of this is the reduced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2).

Potential for Selectivity over Farnesyltransferase Inhibition

Farnesyltransferase inhibitors (FTIs) were initially developed as anti-cancer agents to block the first step in Ras processing.[3] However, their efficacy can be limited by alternative prenylation of some Ras isoforms (e.g., K-Ras and N-Ras) by GGTase-I. Icmt inhibitors like this compound target a later, common step in the processing of all farnesylated proteins, offering a potentially more comprehensive approach to disrupting the function of oncogenic Ras. While this compound contains a farnesyl moiety, its primary mode of action is believed to be through Icmt inhibition rather than FTase inhibition, though direct inhibitory effects on FTase cannot be entirely ruled out without specific experimental validation.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed mechanism of action for this compound or similar compounds, a series of biochemical and cell-based assays are essential.

In Vitro Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity Assay

This assay directly measures the inhibitory effect of this compound on Icmt activity. A common method is a radioactive filter-binding assay.[1]

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated cysteine substrate. The resulting radiolabeled product is captured on a filter, and the radioactivity is quantified.

Step-by-Step Protocol:

-

Prepare Icmt Source: Utilize microsomal fractions from cells overexpressing Icmt or commercially available recombinant Icmt.

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the following on ice:

-

Icmt enzyme preparation

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine - AFC)

-

This compound or vehicle control at various concentrations.

-

-

Initiate Reaction: Add [³H]SAM to the reaction mixture to a final concentration of ~1 µM.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[1]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold buffer with a high concentration of non-radioactive SAM).

-

Filter Binding: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose or glass fiber) that will bind the farnesylated substrate.

-

Washing: Wash the filters extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]SAM.[1]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of Icmt inhibition at each concentration of this compound and determine the IC50 value.

Cellular Localization of Ras by Immunofluorescence

This method visualizes the subcellular localization of Ras proteins in response to treatment with this compound.[4]

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., a cancer cell line with known Ras mutations) on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.[4]

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a Ras isoform (e.g., anti-pan-Ras or anti-K-Ras) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining (Optional): Wash the cells with PBS and then counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.[6]

-

Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the images for changes in the subcellular distribution of the Ras protein.

Analysis of Ras Downstream Signaling by Western Blotting for Phospho-Erk

This protocol assesses the effect of this compound on the activation of the MAPK pathway by measuring the levels of phosphorylated Erk1/2.[7]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and then separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Erk1/2 (p-Erk1/2) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Erk1/2 and a loading control protein (e.g., GAPDH or β-actin).[8]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and determine the ratio of p-Erk to total Erk.

Subcellular Fractionation for Ras Localization